molecular formula CH4Cl2Si B8780727 Dichloromethylsilane

Dichloromethylsilane

Cat. No. B8780727
M. Wt: 115.03 g/mol
InChI Key: NWKBSEBOBPHMKL-UHFFFAOYSA-N
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Patent
US04614812

Procedure details

In a 100 ml apparatus, there were combined 8.6 g (0.75 mol) of MeSiHCl2, 7.1 g (0.075 mol) of Me2SiHCl, and 6.8 g (0.075 mol) of methallyl chloride. Pt catalyst solution (0.01 ml) was added at 32° causing an exothermic reaction to 57° C. and completion in 10 min. Distillation yielded 54.0% of Me2SiClCH2CHMeCH2Cl and 19.6% of MeSiCl2CH2CHMeCH2Cl, indicating that at the equimolar level, neither MeSiHCl2 nor Me2SiHCl is a very effective promoter for reactions of the other with methallyl chloride, in terms of yield, but that reaction rates are increased.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
6.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0.01 mL
Type
reactant
Reaction Step Four
Yield
19.6%

Identifiers

REACTION_CXSMILES
[CH3:1][SiH:2]([Cl:4])[Cl:3].[SiH:5]([Cl:8])([CH3:7])[CH3:6].[CH2:9]([Cl:13])[C:10](=[CH2:12])[CH3:11]>>[Si:5]([CH2:11][CH:10]([CH2:9][Cl:13])[CH3:12])([CH3:7])([CH3:6])[Cl:8].[CH3:1][Si:2]([CH2:11][CH:10]([CH2:9][Cl:13])[CH3:12])([Cl:4])[Cl:3]

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
C[SiH](Cl)Cl
Step Two
Name
Quantity
7.1 g
Type
reactant
Smiles
[SiH](C)(C)Cl
Step Three
Name
Quantity
6.8 g
Type
reactant
Smiles
C(C(C)=C)Cl
Step Four
Name
solution
Quantity
0.01 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an exothermic reaction to 57° C.
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
[Si](Cl)(C)(C)CC(C)CCl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%
Name
Type
product
Smiles
C[Si](Cl)(Cl)CC(C)CCl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 19.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04614812

Procedure details

In a 100 ml apparatus, there were combined 8.6 g (0.75 mol) of MeSiHCl2, 7.1 g (0.075 mol) of Me2SiHCl, and 6.8 g (0.075 mol) of methallyl chloride. Pt catalyst solution (0.01 ml) was added at 32° causing an exothermic reaction to 57° C. and completion in 10 min. Distillation yielded 54.0% of Me2SiClCH2CHMeCH2Cl and 19.6% of MeSiCl2CH2CHMeCH2Cl, indicating that at the equimolar level, neither MeSiHCl2 nor Me2SiHCl is a very effective promoter for reactions of the other with methallyl chloride, in terms of yield, but that reaction rates are increased.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
6.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0.01 mL
Type
reactant
Reaction Step Four
Yield
19.6%

Identifiers

REACTION_CXSMILES
[CH3:1][SiH:2]([Cl:4])[Cl:3].[SiH:5]([Cl:8])([CH3:7])[CH3:6].[CH2:9]([Cl:13])[C:10](=[CH2:12])[CH3:11]>>[Si:5]([CH2:11][CH:10]([CH2:9][Cl:13])[CH3:12])([CH3:7])([CH3:6])[Cl:8].[CH3:1][Si:2]([CH2:11][CH:10]([CH2:9][Cl:13])[CH3:12])([Cl:4])[Cl:3]

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
C[SiH](Cl)Cl
Step Two
Name
Quantity
7.1 g
Type
reactant
Smiles
[SiH](C)(C)Cl
Step Three
Name
Quantity
6.8 g
Type
reactant
Smiles
C(C(C)=C)Cl
Step Four
Name
solution
Quantity
0.01 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an exothermic reaction to 57° C.
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
[Si](Cl)(C)(C)CC(C)CCl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%
Name
Type
product
Smiles
C[Si](Cl)(Cl)CC(C)CCl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 19.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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